molecular formula C14H12BrClN2S B3684250 1-(4-Bromophenyl)-3-(4-chlorobenzyl)thiourea

1-(4-Bromophenyl)-3-(4-chlorobenzyl)thiourea

Cat. No.: B3684250
M. Wt: 355.7 g/mol
InChI Key: KXGGTPMPKGRNAJ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(4-chlorobenzyl)thiourea is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a bromophenyl group and a chlorobenzyl group attached to a thiourea moiety

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-3-(4-chlorobenzyl)thiourea typically involves the reaction of 4-bromophenyl isothiocyanate with 4-chlorobenzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 4-bromophenyl isothiocyanate and 4-chlorobenzylamine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, at room temperature or slightly elevated temperatures.

    Procedure: The 4-bromophenyl isothiocyanate is added to a solution of 4-chlorobenzylamine in the chosen solvent. The mixture is stirred for several hours to allow the reaction to proceed to completion.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-(4-chlorobenzyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the phenyl and benzyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(4-Bromophenyl)-3-(4-chlorobenzyl)thiourea has found applications in several areas of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(4-chlorobenzyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and interact with various biological molecules, influencing their activity. The bromophenyl and chlorobenzyl groups may enhance the compound’s binding affinity and specificity for certain targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(4-Bromophenyl)-3-(4-chlorobenzyl)thiourea can be compared with other thiourea derivatives, such as:

    1-(4-Bromophenyl)-3-(4-methylbenzyl)thiourea: Similar structure but with a methyl group instead of a chlorine atom.

    1-(4-Chlorophenyl)-3-(4-bromobenzyl)thiourea: Similar structure but with the positions of bromine and chlorine atoms swapped.

    1-(4-Bromophenyl)-3-(4-fluorobenzyl)thiourea: Similar structure but with a fluorine atom instead of a chlorine atom.

The uniqueness of this compound lies in its specific combination of bromine and chlorine substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-bromophenyl)-3-[(4-chlorophenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN2S/c15-11-3-7-13(8-4-11)18-14(19)17-9-10-1-5-12(16)6-2-10/h1-8H,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGGTPMPKGRNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=S)NC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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